An In-depth Technical Guide to (S)-3-phenylbutanal: Chemical Properties and Structure Elucidation
An In-depth Technical Guide to (S)-3-phenylbutanal: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural elucidation of (S)-3-phenylbutanal, a chiral aldehyde with applications in the fragrance industry. The document details its physicochemical characteristics, spectroscopic data, and the methodologies used for its identification and characterization.
Chemical Properties of (S)-3-phenylbutanal
(S)-3-phenylbutanal is a chiral organic compound. While many experimental data points are reported for the racemic mixture (3-phenylbutanal), specific data for the (S)-enantiomer are also available. The key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (3S)-3-phenylbutanal | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₂O | --INVALID-LINK-- |
| Molecular Weight | 148.20 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |
| Odor | Aromatic, green, reminiscent of hyacinth | The Fragrance Conservatory |
| Boiling Point | 93-94 °C at 16 mmHg (for racemate) | --INVALID-LINK-- |
| Density | 0.997 g/mL at 25 °C (for racemate) | --INVALID-LINK-- |
| Refractive Index | n20/D 1.5179 (for racemate) | --INVALID-LINK-- |
| Solubility | Limited solubility in water; soluble in organic solvents | --INVALID-LINK-- |
| Canonical SMILES | C--INVALID-LINK--C1=CC=CC=C1 | --INVALID-LINK-- |
| InChI Key | MYHGOWDLVRDUFA-VIFPVBQESA-N | --INVALID-LINK-- |
| CAS Number | 53531-19-4 | --INVALID-LINK-- |
Structure Elucidation
The structural confirmation of (S)-3-phenylbutanal relies on a combination of spectroscopic techniques. Below are the expected data and general experimental protocols for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of (S)-3-phenylbutanal is expected to show distinct signals corresponding to the different types of protons in the molecule.
Expected ¹H NMR Data (in CDCl₃):
-
Aldehydic Proton (CHO): A triplet around 9.7 ppm.
-
Aromatic Protons (C₆H₅): A multiplet in the range of 7.1-7.3 ppm.
-
Benzylic Proton (CH-Ph): A sextet around 3.2 ppm.
-
Methylene Protons (CH₂): A doublet around 2.7 ppm.
-
Methyl Protons (CH₃): A doublet around 1.3 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified (S)-3-phenylbutanal in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a solution of 20-50 mg of the sample in approximately 0.6 mL of CDCl₃.
-
Instrumentation: A 100 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. Electron Ionization (EI) is a common technique used for this purpose.
Expected Fragmentation Pattern (EI-MS):
-
Molecular Ion (M⁺): A peak at m/z 148, corresponding to the molecular weight of the compound.[1]
-
Major Fragments:
-
m/z 105: Loss of a propyl group ([M-C₃H₇]⁺).[1]
-
m/z 91: Tropylium ion ([C₇H₇]⁺), characteristic of compounds containing a benzyl (B1604629) group.[1]
-
m/z 43: Propyl cation ([C₃H₇]⁺).
-
Experimental Protocol: Electron Ionization Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol (B129727) or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrumentation: A mass spectrometer equipped with an electron ionization source.
-
Data Acquisition:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
-
C=O Stretch (Aldehyde): A strong absorption band around 1725 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the range of 1600-1450 cm⁻¹.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a liquid sample like (S)-3-phenylbutanal, a thin film can be prepared between two salt plates (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum should be collected before running the sample.
-
Synthesis Methodology
The enantioselective synthesis of (S)-3-phenylbutanal can be challenging. While specific detailed protocols are often proprietary, the general approach involves asymmetric synthesis techniques to introduce the chiral center. One common strategy is the asymmetric hydrogenation of a suitable prochiral precursor, such as (E)-3-phenylbut-2-enal, using a chiral catalyst.
General Workflow for Enantioselective Synthesis:
Caption: General workflow for the enantioselective synthesis of (S)-3-phenylbutanal.
Biological Activity and Signaling Pathway
As a fragrance compound, the primary biological interaction of (S)-3-phenylbutanal is with olfactory receptors in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs) that initiate a signaling cascade upon binding to an odorant molecule.[2][3]
Olfactory Signaling Pathway:
The binding of an odorant molecule, such as (S)-3-phenylbutanal, to its specific olfactory receptor triggers a conformational change in the receptor. This activates an associated G-protein (Gα-olf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2][4] The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations and depolarization of the olfactory sensory neuron. This generates an action potential that is transmitted to the brain, resulting in the perception of smell.[4]
Caption: Olfactory signaling pathway initiated by an odorant molecule.
References
- 1. 3-Phenylbutanal | C10H12O | CID 85979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 4. WO2019110630A1 - Olfactory receptor involved in the perception of musk fragrance and the use thereof - Google Patents [patents.google.com]
